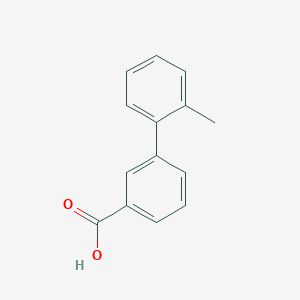

2'-Methylbiphenyl-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZJDWZUCUHVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374918 | |

| Record name | 2'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-44-8 | |

| Record name | 2'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Methyl-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2'-Methylbiphenyl-3-carboxylic acid CAS number and properties

An In-depth Technical Guide to 2'-Methylbiphenyl-3-carboxylic Acid

Introduction

This compound, identified by CAS Number 168618-44-8, is a member of the aryl carboxylic acid family.[1][2] This class of compounds is distinguished by a biphenyl scaffold—two phenyl rings linked by a single bond—which provides a unique combination of structural rigidity and conformational flexibility. The biphenyl structure imparts thermal stability and specific hydrophobic characteristics, while the carboxylic acid group offers a reactive site for chemical modification and hydrogen bonding.[1] These features make biphenyl carboxylic acids valuable as synthetic intermediates and foundational structures in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations for this compound, tailored for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification is critical in scientific research. The primary identifiers and key physicochemical properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 168618-44-8 | [2][3][4] |

| IUPAC Name | 3-(2-methylphenyl)benzoic acid | [3] |

| Molecular Formula | C₁₄H₁₂O₂ | [2][3] |

| Molecular Weight | 212.24 g/mol | [2][3] |

| Appearance | Solid (expected) | General knowledge |

| Boiling Point | High boiling point expected due to strong intermolecular hydrogen bonding.[5][6] | [5][6] |

| Solubility | Expected to be poorly soluble in water but soluble in organic solvents like ethanol, toluene, and diethyl ether.[5][6] | [5][6] |

Spectroscopic Profile

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key signals in common spectroscopic analyses.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two characteristic absorptions from the carboxylic acid group. A very broad O–H stretching band would appear in the 2500–3300 cm⁻¹ region, and a sharp, strong C=O stretching absorption would be observed between 1710 and 1760 cm⁻¹.[7] Conjugation with the benzene ring would likely place the C=O stretch closer to 1710 cm⁻¹.[7]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum would provide distinct signals. The acidic proton of the carboxyl group (–COOH) is highly deshielded and would appear as a broad singlet far downfield, typically around 10–12 ppm.[8] The aromatic protons on the two benzene rings would resonate in the 7–8 ppm region, showing complex splitting patterns due to their coupling. The methyl group (–CH₃) protons would appear as a sharp singlet further upfield, likely in the 2.0–2.5 ppm range.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid in the 165–185 ppm range.[7] Multiple signals would be present in the 120–140 ppm region, corresponding to the aromatic carbons of the biphenyl system. The methyl carbon would produce a signal at the upfield end of the spectrum, typically between 15–25 ppm.

Synthesis and Reactivity

The most logical and widely employed method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and tolerance for a wide range of functional groups.

A plausible synthesis for this compound would involve the coupling of methyl 3-bromobenzoate with 2-methylphenylboronic acid, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.

Caption: Suzuki coupling followed by saponification.

Experimental Protocol: Suzuki Coupling and Saponification

This protocol is an illustrative example based on established Suzuki-Miyaura coupling procedures.[9]

Step 1: Suzuki-Miyaura Cross-Coupling

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-bromobenzoate (1.0 eq.), 2-methylphenylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water as the solvent.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude intermediate, methyl 2'-methylbiphenyl-3-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

-

Setup: Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of sodium hydroxide (NaOH) (2-3 eq.) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

-

Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using a strong acid like hydrochloric acid (HCl).

-

Isolation: The carboxylic acid product will precipitate out of the acidic solution. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield this compound.

Applications and Research Interest

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science.[1]

-

Medicinal Chemistry: Biphenyl derivatives are integral to a wide range of pharmacologically active compounds, including agents with anti-inflammatory, antihypertensive, antimicrobial, and antitumor properties.[1] For example, the non-steroidal anti-inflammatory drug (NSAID) Diflunisal is a biphenyl carboxylic acid derivative.[9] The specific substitution pattern of this compound makes it a valuable building block for creating libraries of novel compounds to screen for biological activity. The methyl group and the position of the carboxylic acid can influence the molecule's conformation and how it binds to biological targets.[1]

-

Materials Science: The rigidity and thermal stability of the biphenyl core are desirable properties for developing liquid crystals and heat-resistant polymers.[1] The carboxylic acid group provides a handle for polymerization or for anchoring the molecule to surfaces in the development of functional materials.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[10] Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[10]

-

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10][12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][12]

-

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its properties are characteristic of the biphenyl carboxylic acid class, combining a stable structural core with a versatile functional group. While detailed experimental data for this specific isomer is limited, its synthesis can be reliably achieved through standard methodologies like the Suzuki-Miyaura coupling. Understanding its predicted spectroscopic features, logical synthesis, and proper safety protocols enables researchers to effectively utilize this compound in the development of novel molecules and materials.

References

-

2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem. [Link]

-

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid - LookChem. [Link]

-

2'-Methylbiphenyl-2-carboxylic acid | C14H12O2 | CID 6424523 - PubChem - NIH. [Link]

-

Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester - PrepChem.com. [Link]

-

2'-Methyl-biphenyl-3-carboxylic acid - Oakwood Chemical. [Link]

-

25.2 Physical Properties of Carboxylic Acids - eCampusOntario Pressbooks. [Link]

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

- US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google P

-

Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] - YouTube. [Link]

- CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google P

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

Sources

- 1. This compound | 168618-44-8 | Benchchem [benchchem.com]

- 2. This compound | 168618-44-8 [chemicalbook.com]

- 3. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2'-Methyl-biphenyl-3-carboxylic acid [oakwoodchemical.com]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Physical and chemical properties of 2'-Methylbiphenyl-3-carboxylic acid

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of modern synthetic and medicinal chemistry, the biphenyl carboxylic acid scaffold holds a position of significant importance. This structural motif, characterized by a rigid biphenyl backbone and a versatile carboxylic acid functional group, offers a unique combination of stability and reactivity.[1] 2'-Methylbiphenyl-3-carboxylic acid (CAS No. 168618-44-8), an asymmetrically substituted member of this family, serves as a crucial building block in the synthesis of complex organic molecules. Its structure is foundational in the development of pharmacologically active compounds, where the biphenyl moiety provides a framework for precise interaction with biological targets, and the carboxylic acid group allows for modulation of physicochemical properties like solubility and serves as a key site for hydrogen bonding.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its synthesis, analysis, and applications for professionals in research and drug development.

Part 1: Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both chemical reactions and biological systems. While specific experimental data for this particular isomer are not widely published, its properties can be reliably understood through data from chemical databases and comparison with closely related analogues.

Key Identifiers and Properties

A summary of the core physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 3-(2-methylphenyl)benzoic acid | [2] |

| CAS Number | 168618-44-8 | [2] |

| Molecular Formula | C₁₄H₁₂O₂ | [2] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | White to off-white solid (Expected) | - |

| Melting Point | Not experimentally reported. Isomers like 4'-Methylbiphenyl-2-carboxylic acid melt at 146-148 °C. | [3] |

| Boiling Point | Not experimentally reported. Isomers like 2-methylbiphenyl boil at ~255 °C. | [4][5] |

| XlogP (Predicted) | 4.0 | [6] |

Solubility and Acidity (pKa)

The solubility of this compound is dictated by its dual nature. The large, nonpolar biphenyl core renders it poorly soluble in water but readily soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), and dichloromethane.[3]

The acidity of the carboxylic acid group is a critical parameter. While an experimental pKa for this specific molecule is not available, the pKa for the related 4'-Methylbiphenyl-2-carboxylic acid is predicted to be approximately 3.90.[3] Generally, aromatic carboxylic acids are more acidic than their aliphatic counterparts due to the resonance stabilization of the carboxylate conjugate base. The pKa value is crucial for understanding its behavior in physiological environments and for designing purification protocols, such as acid-base extraction.

Part 2: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The expected spectral features for this compound are derived from the characteristic absorptions of its constituent functional groups.[7]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the spectral bands are characteristically broad.[8][9]

-

O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹.[7][9] This band is a hallmark of a carboxylic acid dimer and often overlaps with the sharper C-H stretching signals.[8]

-

C-H Stretch (Aromatic/Alkyl): Sharp peaks will be superimposed on the O-H band, typically just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl group C-H.

-

C=O Stretch: A strong, sharp absorption is expected in the range of 1680-1710 cm⁻¹ for the carbonyl group conjugated with the aromatic ring.[8]

-

C-O Stretch & O-H Bend: A C-O stretching band should appear in the 1210-1320 cm⁻¹ region, and a broad O-H out-of-plane bend is often visible near 900-960 cm⁻¹.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR Spectrum:

-

Carboxylic Proton (-COOH): A highly deshielded singlet is expected far downfield, typically between 10-13 ppm. This signal is often broad and will disappear upon exchange with D₂O.[1][7]

-

Aromatic Protons (Ar-H): A complex series of multiplets is expected between 7.0-8.2 ppm, corresponding to the seven protons on the two phenyl rings. The substitution pattern will lead to distinct splitting patterns that can be resolved with high-field NMR.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the range of 2.2-2.5 ppm.[10]

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carboxyl carbon signal is expected in the deshielded region of 165-180 ppm.[7][11]

-

Aromatic Carbons (Ar-C): Multiple signals will appear between approximately 125-145 ppm. Quaternary carbons (including the two carbons linking the phenyl rings) will have lower intensities.

-

Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear upfield, typically around 20-25 ppm.

-

Part 3: Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of this compound is governed by its functional groups: the carboxylic acid and the aromatic biphenyl system.

-

Carboxylic Acid Group: This group is the primary site of reactivity, undergoing standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents), and reduction to the corresponding primary alcohol (using strong reducing agents like LiAlH₄).

-

Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The positions of substitution are directed by the existing activating (methyl) and deactivating (carboxyl) groups.

-

Thermal Decomposition: At high temperatures, biphenyl carboxylic acids can undergo decarboxylation to yield biphenyl or dehydration and ring-closure to form fluorenone derivatives.[4][12]

Representative Synthesis: Suzuki-Miyaura Cross-Coupling

The most efficient and widely used method for constructing unsymmetrical biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][13][14] This method involves the coupling of an aryl halide with an arylboronic acid. For this compound, a logical pathway is the coupling of 3-bromobenzoic acid with 2-tolylboronic acid.

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

-

Reaction Setup: To a solution of 3-bromobenzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 2-tolylboronic acid (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[15][16]

-

Catalyst Addition: Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

-

Reaction: Heat the resulting mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 1M) until the product precipitates.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene) or by silica gel column chromatography to yield pure this compound.

Part 4: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of biphenyl carboxylic acids and for their quantification in various matrices.

Caption: General workflow for HPLC analysis.

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or the mobile phase. Dilute as necessary for analysis.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and acidified water (e.g., with 0.1% trifluoroacetic acid or formic acid). A typical starting point is an isocratic mixture of 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly, typically around 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the prepared sample. The purity is determined by calculating the relative area of the main peak against any impurity peaks in the chromatogram. The identity of the peak can be confirmed by comparing its retention time to that of a certified reference standard.

Part 5: Applications and Significance in Drug Development

The true value of this compound lies in its role as a versatile intermediate. The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1]

-

Anti-inflammatory Agents: Derivatives like Flurbiprofen and Fenbufen are non-steroidal anti-inflammatory drugs (NSAIDs) based on a biphenyl core.

-

Antihypertensive Drugs: The scaffold is critical in the synthesis of Angiotensin II receptor blockers (ARBs), a major class of drugs used to treat hypertension.[1]

-

Anticancer Research: Biphenyl carboxylic acid derivatives have been synthesized and investigated for their in vitro anticancer activity against various cell lines.

-

Other Therapeutic Areas: The structural motif has been explored for antimicrobial, antidiabetic, and immunosuppressant activities.[7]

The specific substitution pattern of 2'-methyl and 3-carboxyl groups provides a unique three-dimensional arrangement that chemists can exploit to achieve specific binding interactions with target proteins, making it a valuable building block for generating novel molecular entities.

Caption: Role as a scaffold in discovery chemistry.

Part 6: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound is a synthetically valuable compound whose properties are defined by the interplay between its rigid aromatic core and its reactive carboxylic acid functionality. While detailed experimental characterization of this specific isomer is limited in public literature, its behavior can be confidently predicted based on established chemical principles and data from closely related compounds. Its primary importance lies in its utility as a molecular building block, providing a robust and versatile scaffold for the synthesis of new chemical entities, particularly within the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this potent scaffold in the pursuit of novel materials and therapeutics.

References

-

PubChem. 2'-Methyl-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

du Preez, F., Levec, J., & van der Merwe, W. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8032–8039. [Link]

-

ACS Publications. Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. [Link]

-

Aaron Chemistry. 168618-44-8 | MFCD03424589 | 2'-Methyl-[1,1'-biphenyl]-3-carboxylic acid. [Link]

-

Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

-

PubChem. 2-Methylbiphenyl. National Center for Biotechnology Information. [Link]

-

Liu, W., Zhou, X., Mei, G., & Zheng, L. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 180-185. [Link]

-

PubChem. 2'-Methylbiphenyl-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

Teotia, D., Gaid, M., & Beerhues, L. (2017). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

-

Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

- Google Patents.

-

PubChemLite. 2'-methyl-biphenyl-3-carboxylic acid (C14H12O2). [Link]

-

SpectraBase. 2-Methylbiphenyl - Optional[FTIR] - Spectrum. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

NIST. 2-Biphenylcarboxylic acid. NIST Chemistry WebBook. [Link]

-

Wang, J., Shang, Y., & Wang, Z. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-Methylbiphenyl-2-carboxylic acid | 7148-03-0 [chemicalbook.com]

- 4. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]

- 5. 2-Methylbiphenyl | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 12. reddit.com [reddit.com]

- 13. 585-76-2 | 3-Bromobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 14. 16419-60-6 | 2-Tolylboronic acid | Organoborons | Ambeed.com [ambeed.com]

- 15. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR [m.chemicalbook.com]

- 16. 4518-10-9 | Methyl 3-aminobenzoate | Aryls | Ambeed.com [ambeed.com]

2'-Methylbiphenyl-3-carboxylic acid structure and IUPAC name

An In-Depth Technical Guide to 2'-Methylbiphenyl-3-carboxylic Acid: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 168618-44-8), a significant member of the aryl carboxylic acid family. The biphenyl carboxylic acid scaffold is a foundational structure in medicinal chemistry and materials science, valued for the unique combination of a rigid, hydrophobic biphenyl backbone and a versatile, reactive carboxylic acid group.[1] This document details the molecule's precise structure and IUPAC nomenclature, outlines a robust synthetic protocol based on modern cross-coupling chemistry, and describes the analytical techniques required for its characterization and validation. The content is tailored for researchers, scientists, and drug development professionals who utilize such scaffolds as key intermediates in the synthesis of complex molecular targets, including pharmacologically active compounds.[1]

Molecular Identity and Physicochemical Properties

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound in focus is most commonly referred to as this compound. However, for indexing and database searches, the systematic IUPAC name is preferred.

-

Common Synonyms: 3-(2-tolyl)benzoic acid, 2'-Methyl-[1,1'-biphenyl]-3-carboxylic acid[3]

The nomenclature is derived by designating the phenyl ring bearing the carboxylic acid as the parent benzoic acid. The carboxylic acid group is at position 1, making the point of attachment for the second ring position 3. The second phenyl ring is therefore a 'phenyl' substituent. The prime (') notation is used to differentiate the positions on this substituent ring, where the methyl group resides at the 2'-position.

Chemical Structure Diagram

The structural arrangement dictates the molecule's chemical reactivity and physical properties. The diagram below illustrates the connectivity and numbering convention.

Caption: Structure of this compound.

Key Physicochemical Data

A summary of essential computed and verified properties is provided below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [2][4] |

| Molecular Weight | 212.24 g/mol | [2][4] |

| Canonical SMILES | CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | [2][6] |

| InChIKey | IAZJDWZUCUHVPQ-UHFFFAOYSA-N | [2][6] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The construction of the biphenyl core is the critical transformation in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and academically-preferred method for this purpose.

Rationale for Method Selection (Expertise & Experience)

The choice of the Suzuki-Miyaura coupling is deliberate and based on several key advantages over classical methods (e.g., Ullmann coupling):

-

High Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide range of functional groups, including the carboxylic acid (or its ester precursor), which is crucial for this synthesis.

-

Commercial Availability of Reagents: The required boronic acids and aryl halides are widely available and relatively inexpensive.

-

High Yields and Selectivity: The reaction is catalyzed by palladium complexes and is known for producing high yields of the desired biphenyl product with minimal side reactions.[7]

-

Well-Established Mechanism: The catalytic cycle is well-understood, allowing for rational optimization of reaction conditions (catalyst, ligand, base, solvent).

Proposed Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by breaking down the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Trustworthiness)

This protocol is a representative procedure adapted from established methodologies for the synthesis of biphenyl carboxylic acids.[7] It incorporates self-validating steps, such as monitoring by TLC and purification by column chromatography.

Materials:

-

3-Carboxyphenylboronic acid (1.0 eq)

-

2-Bromotoluene (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)

-

1,4-Dioxane and Water (4:1 solvent mixture)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-carboxyphenylboronic acid, 2-bromotoluene, and potassium carbonate.

-

Solvent and Catalyst Addition: Add the 1,4-dioxane/water solvent mixture, followed by the palladium catalyst, Pd(PPh₃)₄.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with water and then brine. This removes inorganic salts and residual water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Experimental workflow for synthesis and purification.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step. The following spectroscopic methods are standard for the structural elucidation of organic molecules.

Expected Spectroscopic Data

The table below summarizes the key signals anticipated from standard analytical techniques. These predictions are based on the known effects of the functional groups present in the molecule.

| Technique | Feature | Expected Observation |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | A broad singlet, δ > 10 ppm |

| Aromatic Protons (Ar-H) | A series of multiplets, δ ≈ 7.0-8.2 ppm (8H) | |

| Methyl Protons (-CH₃) | A singlet, δ ≈ 2.2-2.4 ppm (3H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 168-175 ppm |

| Aromatic Carbons (Ar-C) | Multiple signals, δ ≈ 125-145 ppm | |

| Methyl Carbon (-CH₃) | δ ≈ 19-22 ppm | |

| FT-IR | O-H Stretch (Carboxylic Acid) | Very broad band, 2500-3300 cm⁻¹ |

| C=O Stretch (Carboxylic Acid) | Strong, sharp band, 1680-1710 cm⁻¹ | |

| C-H Stretch (Aromatic/Alkyl) | Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 212 |

Applications and Future Outlook

This compound, as a member of the biphenyl carboxylic acid class, is not typically an end-product but rather a high-value synthetic intermediate. Its structural features—a defined three-dimensional shape from the biphenyl twist angle and a modifiable carboxylic acid handle—make it an attractive building block in:

-

Drug Discovery: The biphenyl scaffold is a known pharmacophore present in numerous drugs, including the anti-inflammatory agent Fenbufen and antihypertensive agents like Valsartan (an angiotensin II receptor antagonist).[1][7] This molecule can serve as a starting point for the synthesis of novel analogues for screening against various biological targets.

-

Materials Science: The rigidity and thermal stability imparted by the biphenyl unit are desirable properties for creating liquid crystals and heat-resistant polymers.[1] The carboxylic acid group provides a reactive site for polymerization or functionalization onto surfaces.

The continued development of more efficient and sustainable cross-coupling methodologies will further enhance the accessibility and utility of scaffolds like this compound, ensuring their relevance in the advancement of chemical and pharmaceutical sciences.

References

-

2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814. PubChem. [Link]

-

2'-methyl-biphenyl-3-carboxylic acid (C14H12O2). PubChemLite. [Link]

-

This compound. Oakwood Chemical. [Link]

-

BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

Sources

- 1. This compound | 168618-44-8 | Benchchem [benchchem.com]

- 2. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:168618-44-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 168618-44-8 [chemicalbook.com]

- 5. 2'-Methyl-biphenyl-3-carboxylic acid [oakwoodchemical.com]

- 6. PubChemLite - 2'-methyl-biphenyl-3-carboxylic acid (C14H12O2) [pubchemlite.lcsb.uni.lu]

- 7. ajgreenchem.com [ajgreenchem.com]

Biological activity of 2'-Methylbiphenyl-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 2'-Methylbiphenyl-3-carboxylic Acid Derivatives

Abstract

The biphenyl carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents. This technical guide provides a comprehensive exploration of this compound and its derivatives, a class of compounds with significant therapeutic potential. While direct research on this specific scaffold is emerging, this document synthesizes the current understanding of structurally related biphenyl carboxylic acids to project the potential biological activities, mechanisms of action, and avenues for future drug development. We will delve into the synthetic pathways, with a focus on the versatile Suzuki-Miyaura cross-coupling reaction, and provide detailed protocols for evaluating potential anti-inflammatory and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical series.

Introduction: The Biphenyl Carboxylic Acid Moiety in Drug Discovery

Biphenyl derivatives are a class of compounds that have garnered significant attention in the field of drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects.[1] The inherent structural rigidity and tunable electronic properties of the biphenyl core make it an attractive scaffold for designing molecules that can effectively interact with biological targets. The inclusion of a carboxylic acid functional group further enhances the therapeutic potential by providing a key interaction point for binding to enzyme active sites and improving pharmacokinetic properties.[2]

This guide focuses specifically on the this compound scaffold. The strategic placement of the methyl and carboxylic acid groups on the biphenyl core presents a unique chemical architecture that is ripe for exploration. Based on the well-documented activities of analogous compounds, derivatives of this compound are hypothesized to possess potent biological activities, particularly as anti-inflammatory and anticancer agents. This document will serve as a technical resource, providing detailed synthetic strategies and robust protocols for the biological evaluation of this promising class of molecules.

Synthesis of the this compound Scaffold

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[3][4] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and tolerance to a wide range of functional groups.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A plausible and efficient route to synthesize this compound involves the Suzuki-Miyaura coupling of 3-bromobenzoic acid with 2-methylphenylboronic acid.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3-Bromobenzoic acid

-

2-Methylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

De-gas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activity I: Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[5] Many successful non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. The biphenyl scaffold is a common feature in a number of selective COX-2 inhibitors.

Hypothesized Mechanism: COX-2 Inhibition

It is hypothesized that this compound derivatives may exhibit anti-inflammatory activity by selectively inhibiting the COX-2 enzyme. The carboxylic acid moiety is crucial for anchoring the molecule within the active site of the enzyme, while the biphenyl core provides the necessary steric and electronic interactions for potent and selective inhibition.

Caption: The COX-2 signaling pathway in inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method for screening compounds for their ability to inhibit COX-2 activity.[6]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., ADHP)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control inhibitor)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well white opaque microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

In a 96-well plate, add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (Celecoxib).

-

Add the COX-2 enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at an excitation/emission of approximately 535/587 nm for 5-10 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Comparative Data: IC₅₀ Values of Biphenyl-Based COX-2 Inhibitors

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | >1000 | 0.5 | >2000 |

| Valdecoxib | 30 | 0.005 | 6000 |

Note: These values are representative and can vary depending on the assay conditions.

Potential Biological Activity II: Anticancer Effects

Biphenyl derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways.[7][8] Recent studies have shown that some biphenyl compounds can exert anti-tumor effects by modulating pathways such as the AKT-mTOR pathway.[9][10]

Hypothesized Mechanism: Induction of Apoptosis via Signaling Pathway Modulation

Derivatives of this compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis. This could be achieved by inhibiting key pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Caption: Simplified PI3K/AKT/mTOR signaling pathway in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[1][2][11]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom microplate

-

Spectrophotometric microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparative Data: IC₅₀ Values of Biphenyl Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Hydroxylated biphenyl analog (D6) | Melanoma | ~2 | [12] |

| Biphenyl derivative (12j-4) | MDA-MB-231 (Breast Cancer) | 2.68 | [9][10] |

| Biphenyl sulfonamide (Compound 3) | HeLa (Cervical Cancer) | 5.2 | [7] |

Broader Potential as Enzyme Inhibitors

The versatility of the biphenyl carboxylic acid scaffold suggests that its derivatives could be tailored to inhibit a wide range of enzymes beyond COX-2. The principles of rational drug design, including structure-activity relationship (SAR) studies, can be applied to modify the core structure to achieve high potency and selectivity for other therapeutic targets.

General Principles of Enzyme Inhibition

Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[13][14] Understanding the mode of inhibition is crucial for optimizing the therapeutic efficacy of a drug candidate.

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. iris.cnr.it [iris.cnr.it]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. teachmephysiology.com [teachmephysiology.com]

The Biphenyl Carboxylic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The biphenyl carboxylic acid motif stands as a privileged scaffold in medicinal chemistry, forming the structural core of numerous marketed drugs and clinical candidates.[1][2] Its unique combination of a rigid, yet conformationally adaptable biphenyl backbone and a versatile carboxylic acid functional group provides a powerful platform for designing molecules with tailored pharmacological activities. This guide offers a comprehensive exploration of the biphenyl carboxylic acid scaffold, from its fundamental chemical properties and synthesis to its critical role in the development of transformative medicines.

The Biphenyl Carboxylic Acid Scaffold: Structural and Physicochemical Properties

The biphenyl scaffold itself imparts a degree of planarity and hydrophobicity, which are crucial for interactions with biological targets. The two phenyl rings, connected by a single bond, can rotate relative to each other, allowing the molecule to adopt various conformations to fit into binding pockets. The carboxylic acid group is a key player, enhancing hydrophilicity and polarity, which significantly impacts a drug's bioavailability.[1] It also serves as a critical interaction point, capable of forming hydrogen bonds and ionic interactions with biological targets.

Synthesis of Biphenyl Carboxylic Acid Derivatives: The Power of Cross-Coupling

The construction of the biphenyl core is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1][3][4] This reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, providing a modular approach to synthesize a diverse library of substituted biphenyl carboxylic acids.[1][5]

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis

This protocol outlines a general procedure for the synthesis of biphenyl carboxylic acid derivatives via a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (e.g., 4-bromobenzoic acid)

-

Aryl boronic acid

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

To a reaction vessel, add the aryl halide (1.0 eq), aryl boronic acid (1.0-1.5 eq), and the base (2.0-3.0 eq).

-

Add the solvent system to the reaction vessel.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (0.01-0.05 mol%) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid catalyst like Pd/C is used, filter the mixture through Celite to remove the catalyst.[6]

-

Dilute the filtrate with water and acidify with an aqueous acid solution (e.g., 2M HCl) to a pH of ~2 to precipitate the crude biphenyl carboxylic acid product.[8]

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

The crude product can be further purified by column chromatography or recrystallization.[1]

Caption: Suzuki-Miyaura cross-coupling reaction for biphenyl carboxylic acid synthesis.

Therapeutic Applications of Biphenyl Carboxylic Acid Scaffolds

The versatility of the biphenyl carboxylic acid scaffold has led to its incorporation into a wide range of therapeutic agents.[1][9][10]

Angiotensin II Receptor Blockers (ARBs)

A prominent application of this scaffold is in the development of Angiotensin II Receptor Blockers (ARBs), used to treat hypertension and heart failure.[11] In these drugs, the biphenyl scaffold positions an acidic group (often a tetrazole as a bioisostere of carboxylic acid) to mimic the C-terminal carboxylate of angiotensin II, enabling potent and selective blockage of the AT1 receptor.[11][12][13] Telmisartan is a notable example where a biphenyl carboxylic acid is a key structural feature.[12]

Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs).

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The biphenyl carboxylic acid scaffold is also a hallmark of several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][14] Drugs like Flurbiprofen and Diflunisal utilize this scaffold.[1] The carboxylic acid group is crucial for their anti-inflammatory activity, as it mimics the carboxylate of arachidonic acid, allowing these drugs to inhibit cyclooxygenase (COX) enzymes and thereby block prostaglandin synthesis.[14][15]

| Drug | Class | Mechanism of Action |

| Flurbiprofen | NSAID | Non-selective COX inhibitor[1] |

| Diflunisal | NSAID | Non-selective COX inhibitor[1] |

| Fenbufen | NSAID | Non-selective COX inhibitor[1] |

Anticancer Agents

Recent research has highlighted the potential of biphenyl carboxylic acid derivatives as anticancer agents.[1] These compounds have shown efficacy against various cancer cell lines, including breast cancer.[1] The mechanism of action can be diverse, with some derivatives acting as allosteric inhibitors of EGFR tyrosine kinase or inhibiting Cdk4 and tubulin polymerization.[16][17][18][19] For instance, the compound CA224, a biphenyl-4-carboxylic acid derivative, has demonstrated potent in vitro and in vivo anticancer activity by inhibiting Cdk4 and tubulin polymerization.[17][18]

Other Therapeutic Areas

The versatility of the biphenyl carboxylic acid scaffold extends to other therapeutic areas as well. Derivatives have been investigated for their potential as:

-

URAT1 inhibitors for the treatment of hyperuricemia and gout.[20]

-

Antimicrobial agents .[1]

-

Immunosuppressants .[1]

Structure-Activity Relationships (SAR) and Bioisosteric Replacements

The pharmacological activity of biphenyl carboxylic acid derivatives is highly dependent on the substitution pattern on the biphenyl rings and the nature of the acidic group. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

A key strategy in optimizing these molecules is the use of bioisosteres for the carboxylic acid group.[21][22][23] While the carboxyl group is often essential for activity, it can also lead to poor pharmacokinetic properties or toxicity.[22][23] Replacing it with a suitable bioisostere can mitigate these issues while retaining or even enhancing biological activity.[21] A classic example is the use of a tetrazole ring in ARBs like Losartan, which serves as a metabolically stable bioisostere of the carboxylic acid.[11][24]

Future Perspectives

The biphenyl carboxylic acid scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability, coupled with its proven track record in approved drugs, ensures its continued relevance. Future research will likely focus on exploring novel substitution patterns, developing more efficient and greener synthetic methodologies, and applying this scaffold to new and challenging biological targets. The strategic use of bioisosterism will also remain a key approach to fine-tune the properties of these promising therapeutic agents.

References

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- BIPHENYL CARBOXYLIC ACID.

- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.

- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanoc

- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace.

- (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR

- (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.

- Biphenyls and their derivatives as synthetically and pharmacologically important arom

- Chemical structures of the main angiotensin receptor blockers (ARB)...

- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.

- Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. American Chemical Society.

- Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry.

- Conformationally Restricted Polysubstituted Biphenyl Derivatives with Angiotensin II Receptors Antagonist Properties. ElectronicsAndBooks.

- Exploring the Synthesis and Applications of Biphenyl-4,4'-dicarboxylic Acid. Unavailable.

- Technical Support Center: Biphenyl-4,4'-dicarboxylic Acid Synthesis. Benchchem.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic

- Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. Unavailable.

- Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. PubMed.

- From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. MDPI.

- Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed.

- Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflamm

- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Unavailable.

- Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry.

- 4-Biphenylcarboxylic acid. Chem-Impex.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. سیویلیکا.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Unavailable.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

- Mastering Chemical Processes: The Role of 3-Biphenylcarboxylic Acid with NINGBO INNO PHARMCHEM CO.,LTD.. Unavailable.

- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14..

- Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry.

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Unavailable.

- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.

- Structure Property Relationships of Carboxylic Acid Isosteres.

- Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Unavailable.

- Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene).

- Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).

- Structure-Activity Relationship of Fenamates as Slo2.

- Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI.

- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [en.civilica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]

- 17. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [journals.eco-vector.com]

- 20. mdpi.com [mdpi.com]

- 21. drughunter.com [drughunter.com]

- 22. researchgate.net [researchgate.net]

- 23. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

A Technical Guide to Substituted Biphenyl Carboxylic Acids: From Serendipitous Discovery to Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted biphenyl carboxylic acids represent a cornerstone in modern medicinal chemistry, most notably as the structural foundation for the "sartan" class of Angiotensin II Receptor Blockers (ARBs). This guide provides an in-depth exploration of their discovery, tracing the journey from early peptide-based research to the rational design of non-peptide antagonists. We will dissect the pivotal synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions, that enable their construction. A core focus is placed on their pharmacological significance, detailing the mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS) and the critical structure-activity relationships (SAR) that govern their potency and selectivity. Through a case study of losartan, detailed experimental protocols, and graphical visualizations, this document serves as a comprehensive technical resource for professionals engaged in drug discovery and development.

The Genesis: A Journey from Peptides to a New Chemical Class

The story of substituted biphenyl carboxylic acids is intrinsically linked to the quest for therapies to control hypertension. Early efforts in the 1970s focused on developing peptide analogues of the potent vasoconstrictor hormone, Angiotensin II (Ang II).[1][2] However, these peptide antagonists were plagued by poor oral bioavailability, short duration of action, and partial agonist activity, rendering them clinically unviable.[2]

A paradigm shift occurred in the early 1980s when researchers at Takeda Chemical Industries discovered a series of 1-benzylimidazole-5-acetic acid derivatives with weak, yet selective, non-peptide Ang II antagonistic activity.[1] These compounds, S-8307 and S-8308, became the crucial lead structures that sparked a new direction in research.[1][3] Scientists at DuPont, postulating that these imidazole leads and Ang II bound to the same receptor, embarked on an ambitious optimization program.[1][3]

The breakthrough moment arrived in 1986.[1][3] Through meticulous chemical modification, the DuPont team replaced a carboxyl group with a more lipophilic tetrazole group and introduced a key biphenyl-methyl moiety.[1][4] This rational design process culminated in the synthesis of losartan , the first orally active, potent, and selective non-peptide Angiotensin II receptor antagonist.[2][3][5] This discovery not only introduced a new class of antihypertensive drugs but also provided a powerful chemical tool to characterize Angiotensin II receptor subtypes, specifically the AT1 receptor responsible for the known pressor effects of Ang II.[2][5] Losartan's approval in 1995 marked the dawn of the "sartan" era, a testament to modern rational drug design.[1]

Synthetic Methodologies: Constructing the Biphenyl Core

The biphenyl scaffold is the defining structural feature of this class of compounds. Its synthesis is a critical step in the development of these molecules. While classical methods like the Wurtz-Fittig reaction exist, modern organic synthesis overwhelmingly relies on palladium-catalyzed cross-coupling reactions for their efficiency, functional group tolerance, and mild conditions.[6][7]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the preeminent method for constructing the C-C bond between the two phenyl rings.[7][8] The reaction involves the coupling of an aryl halide (or triflate) with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base.[7]

Key Components:

-

Aryl Halides: Typically aryl bromides or iodides are used.

-

Arylboronic Acids: A wide variety of substituted phenylboronic acids are commercially available or readily synthesized.

-

Palladium Catalyst: Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand.[7][8][9]

-

Base: An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid for transmetalation.[7][8]

Experimental Protocol: Synthesis of a Biphenyl Carboxylic Acid Derivative

This protocol provides a representative procedure for the synthesis of a biphenyl carboxylic acid via a Suzuki-Miyaura coupling reaction.[8]

Materials:

-

4-Bromobenzoic acid (1.0 mmol)

-

Substituted Phenylboronic Acid (1.2 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)

-

1,4-Dioxane (15 mL)

-

Water (5 mL)

-

Ethyl Acetate

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid, the substituted phenylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Add the degassed solvent mixture (1,4-dioxane and water) to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous mixture to a pH of ~2-3 using 1M HCl to precipitate the carboxylic acid product.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure substituted biphenyl carboxylic acid.

Pharmacological Significance: Targeting the RAAS

The primary significance of substituted biphenyl carboxylic acids lies in their function as Angiotensin II Receptor Blockers (ARBs). They exert their therapeutic effect by selectively inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[10][11][12]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS pathway is initiated when the kidneys release the enzyme renin in response to low blood pressure.[11][12] Renin cleaves angiotensinogen , a precursor protein from the liver, to form the inactive decapeptide Angiotensin I .[11][13] Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts Angiotensin I into the highly active octapeptide, Angiotensin II (Ang II) .[11]

Ang II mediates its effects by binding to two main receptor subtypes: AT1 and AT2.[2] The vast majority of the known physiological effects of Ang II are mediated through the AT1 receptor .[2][14] Binding of Ang II to the AT1 receptor leads to:

-

Vasoconstriction: Narrowing of blood vessels, which directly increases blood pressure.[11][14]

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[11][12][13]

-

Cellular Growth: Promotion of cardiovascular hypertrophy.[5]

Mechanism of Action of ARBs

Substituted biphenyl carboxylic acids, the "sartans," act as potent and selective antagonists of the AT1 receptor.[1][14] They bind to the AT1 receptor, physically blocking Angiotensin II from binding and initiating its downstream signaling cascade.[14][15] This blockade directly counteracts the effects of Ang II, resulting in vasodilation and reduced aldosterone secretion, which collectively lead to a decrease in blood pressure.[1][14]

// Nodes Angiotensinogen [label="Angiotensinogen\n(from Liver)", fillcolor="#F1F3F4", fontcolor="#202124"]; Renin [label="Renin\n(from Kidney)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AngI [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; ACE [label="ACE\n(from Lungs)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AngII [label="Angiotensin II", fillcolor="#FBBC05", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARB [label="ARBs (Sartans)\nBiphenyl Carboxylic Acids", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; Effects [label="Vasoconstriction\nAldosterone Secretion\nSodium & Water Retention", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BP [label="Increased\nBlood Pressure", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Angiotensinogen -> AngI [label=" cleaves", arrowhead=vee]; Renin -> AngI [style=dashed, arrowhead=none]; AngI -> AngII [label=" converts", arrowhead=vee]; ACE -> AngII [style=dashed, arrowhead=none]; AngII -> AT1R [label=" binds to"]; AT1R -> Effects [label=" activates"]; Effects -> BP;

// Inhibition Edge ARB -> AT1R [label=" BLOCKS", color="#34A853", fontcolor="#34A853", style=bold, arrowhead=tee]; } dddot Caption: Mechanism of action of ARBs within the Renin-Angiotensin-Aldosterone System.

Structure-Activity Relationship (SAR)

The therapeutic efficacy of the sartans is highly dependent on their molecular structure. SAR studies have elucidated the key chemical features required for potent and selective AT1 receptor antagonism.[16]

-

The Biphenyl Scaffold: Provides the rigid backbone necessary to correctly orient the other functional groups for optimal receptor binding.

-